1-(3-chloropropyl)-1H-pyrazole

Catalog No.
S1912913
CAS No.
405939-73-3
M.F
C6H9ClN2
M. Wt
144.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chloropropyl)-1H-pyrazole

CAS Number

405939-73-3

Product Name

1-(3-chloropropyl)-1H-pyrazole

IUPAC Name

1-(3-chloropropyl)pyrazole

Molecular Formula

C6H9ClN2

Molecular Weight

144.6 g/mol

InChI

InChI=1S/C6H9ClN2/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2

InChI Key

CJBKSGFNWDNDDV-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CCCCl

Canonical SMILES

C1=CN(N=C1)CCCCl

Synthesis

1-(3-Chloropropyl)-1H-pyrazole can be synthesized through various methods. One reported method involves the reaction of 3-chloropropanhydrazide with acetylene gas in the presence of a catalyst. Source: European Journal of Medicinal Chemistry:

Potential Applications

Research suggests that 1-(3-chloropropyl)-1H-pyrazole may have potential applications in various fields of scientific research, including:

  • Medicinal Chemistry: Due to the presence of the pyrazole ring, which is found in many bioactive molecules, 1-(3-chloropropyl)-1H-pyrazole has been investigated for its potential medicinal properties. However, more research is required to understand its specific effects. Source: Journal of Heterocyclic Chemistry
  • Material Science: Researchers are exploring the use of 1-(3-chloropropyl)-1H-pyrazole in the development of new materials with specific properties. For instance, some studies have investigated its potential as a corrosion inhibitor. Source: International Journal of Electrochemical Science

1-(3-chloropropyl)-1H-pyrazole is a chemical compound featuring a pyrazole ring substituted with a 3-chloropropyl group. Its molecular formula is C7H9ClN2, and it has a molecular weight of 172.61 g/mol. The compound is characterized by its unique structural features, including the presence of a chloropropyl group that can influence its reactivity and biological properties. The compound's IUPAC name is 1-(3-chloropropyl)pyrazole-4-carbaldehyde, highlighting its aldehyde functional group, which plays a significant role in its chemical behavior.

  • Oxidation: The aldehyde group can be oxidized to form 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield 1-(3-chloropropyl)-1H-pyrazole-4-methanol.
  • Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bases like sodium hydroxide for facilitating substitution reactions .

The biological activity of 1-(3-chloropropyl)-1H-pyrazole is primarily linked to its potential as a pharmaceutical intermediate. Compounds containing pyrazole rings are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of the chloropropyl substituent may enhance its interaction with biological targets, potentially leading to therapeutic applications . Research has indicated that derivatives of pyrazole can modulate enzyme activity and receptor interactions, making them valuable in drug development .

The synthesis of 1-(3-chloropropyl)-1H-pyrazole typically involves the reaction of 3-chloropropylamine with pyrazole-4-carbaldehyde. This reaction is usually conducted under controlled conditions in solvents such as ethanol or methanol, often at temperatures between 60-80°C. Catalysts may be employed to increase reaction rates. On an industrial scale, continuous flow processes are used to enhance efficiency and yield through precise control of reaction parameters .

1-(3-chloropropyl)-1H-pyrazole serves multiple applications:

  • Chemical Intermediates: It is utilized in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.
  • Biological Research: The compound is explored for developing bioactive molecules targeting specific biological pathways.
  • Specialty Chemicals Production: It finds use in creating specialty chemicals and materials with tailored properties .

Interaction studies involving 1-(3-chloropropyl)-1H-pyrazole focus on its ability to bind to biological targets such as enzymes and receptors. The chloropropyl and aldehyde groups allow for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. Such interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 1-(3-chloropropyl)-1H-pyrazole. Here are some notable examples:

Compound NameKey Structural FeatureUnique Aspect
1-(3-chloropropyl)-1H-pyrazole-4-methanolHydroxyl group instead of an aldehydeIncreased polarity may affect solubility
1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acidCarboxylic acid groupEnhanced acidity and potential for ionic interactions
1-(3-chloropropyl)-1H-pyrazole-4-nitrileNitrile functional groupPotential for different reactivity patterns
3-(4-fluorophenyl)-1H-pyrazoleFluorophenyl substituentDifferent electronic properties affecting reactivity
5-methyl-1H-pyrazoleMethyl substitution at position 5Variation in steric hindrance affecting reactivity

These compounds illustrate the diversity within the pyrazole family while highlighting the unique characteristics of 1-(3-chloropropyl)-1H-pyrazole due to its specific substituents and functional groups .

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Wikipedia

1-(3-Chloropropyl)-1H-pyrazole

Dates

Modify: 2023-08-16

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